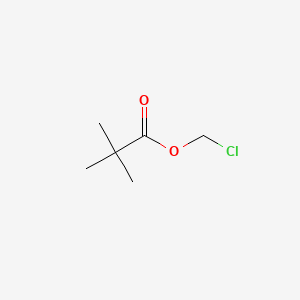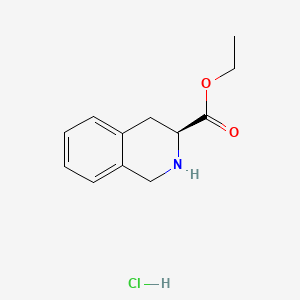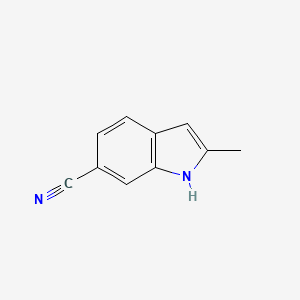![molecular formula C13H13N3 B579780 4-[(Z)-(phenylhydrazinylidene)methyl]aniline CAS No. 19098-48-7](/img/structure/B579780.png)
4-[(Z)-(phenylhydrazinylidene)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(phenylhydrazinylidene)methyl]aniline is an organic compound that features a phenylhydrazine moiety linked to an aniline structure through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline typically involves the condensation of phenylhydrazine with 4-formylaniline. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Z)-(phenylhydrazinylidene)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone linkage back to the parent amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aniline and phenylhydrazine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-(phenylhydrazinylidene)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Shares the hydrazine moiety but lacks the aniline structure.
Aniline: Contains the aniline structure but lacks the hydrazone linkage.
4-Formylaniline: Precursor in the synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline.
Uniqueness: this compound is unique due to its combined structural features of phenylhydrazine and aniline, linked through a methylene bridge
Eigenschaften
CAS-Nummer |
19098-48-7 |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.268 |
IUPAC-Name |
4-[(Z)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H,14H2/b15-10- |
InChI-Schlüssel |
BXSAHSRJWLEKEN-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N |
Synonyme |
4-Aminobenzaldehyde phenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)








![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)

